2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Lipophilicity Physicochemical properties Solvent partitioning

This 2-aminothiazole-4-carboxylic acid derivative features a cyclopentylamino substituent (logP 2.25) and a free carboxylic acid, providing dual synthetic handles for amide coupling and amine derivatization. It serves as a direct intermediate in antitumor cyclopeptide total synthesis, eliminating ester deprotection steps. Its established multi-vendor availability with documented purity (≥97%) reduces supply chain risk, while computational parameters (PSA 49 Ų, logD -0.85) enable informed virtual screening.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1211515-49-9
Cat. No. B1440614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid
CAS1211515-49-9
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=CS2)C(=O)O
InChIInChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
InChIKeySHPOJMUZHLUQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9) Procurement and Selection Guide


2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9) is a heterocyclic building block belonging to the 2-amino-1,3-thiazole-4-carboxylic acid class, featuring a cyclopentylamino substituent at the 2-position and a free carboxylic acid at the 4-position . This compound serves as a key intermediate in the total synthesis of naturally occurring antitumor cyclopeptides and other pharmacologically relevant scaffolds [1]. Commercial availability is limited, with vendors offering purities ranging from 95% to 97% and typical storage conditions requiring a cool, dry environment . The compound carries a ChEMBL identifier (CHEMBL3376393) indicating inclusion in medicinal chemistry screening collections, though peer-reviewed biological activity data for the parent compound remain sparse [2].

Why Generic Substitution of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9) Is Scientifically Unjustified


Substituting 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid with a simpler 2-aminothiazole analog or a different cycloalkyl-substituted derivative is not scientifically warranted due to fundamental differences in physicochemical properties that directly affect synthetic utility, purification behavior, and potential biological profile. The cyclopentylamino moiety imparts a logP of 2.25, more than double that of the unsubstituted 2-amino-1,3-thiazole-4-carboxylic acid (logP ~1.00), reflecting substantially increased lipophilicity that alters reaction solvent compatibility and chromatographic retention . Literature on structurally related HCV polymerase inhibitors demonstrates a stringent preference for specific cycloalkyl hydrophobes at the 2-amino position, indicating that cycloalkyl identity (cyclopentyl vs. cyclohexyl vs. unsubstituted) is not interchangeable without functional consequence [1]. Furthermore, the presence of both the cyclopentylamino group and the free carboxylic acid provides dual synthetic handles unavailable in ester-protected or deaminated analogs, enabling distinct downstream derivatization pathways [2].

Quantitative Differentiation Evidence for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9) Versus Comparators


LogP Comparison: Cyclopentylamino-Substituted vs. Unsubstituted 2-Aminothiazole-4-Carboxylic Acid

The target compound exhibits a calculated logP of 2.25, compared to 1.00 for the unsubstituted 2-amino-1,3-thiazole-4-carboxylic acid comparator . This ~2.2-fold increase in lipophilicity results from the cyclopentyl group at the 2-amino position.

Lipophilicity Physicochemical properties Solvent partitioning

Cycloalkyl Substituent Preference in Aminothiazole-Based HCV Polymerase Inhibitors: Cyclopentyl as a Distinct Hydrophobic Probe

In a medicinal chemistry study of aminothiazole-based HCV RNA polymerase inhibitors, researchers identified a stringent preference for a cyclohexyl hydrophobe at the 2-amino position for low micromolar biochemical potency [1]. This finding establishes that cycloalkyl identity at the 2-amino position is a critical determinant of target engagement within this pharmacophore class. While the cyclopentyl analog was not directly tested in that study, the documented cycloalkyl specificity provides a mechanistic framework for distinguishing cyclopentyl-substituted analogs from other cycloalkyl variants.

HCV polymerase Allosteric site Structure-activity relationship

Commercial Purity and Vendor Availability: Procurement Landscape for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

The compound is commercially available from multiple vendors with specified purity grades: 95% minimum (AKSci, CymitQuimica) and 97% (ChemScene, Chemenu, Leyan) . The CAS number 1211515-49-9 is recognized across major chemical supplier catalogs. This availability profile contrasts with closely related analogs such as 2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid, which lacks dedicated commercial listings, and 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 927983-10-6), which requires separate sourcing channels.

Procurement Vendor comparison Purity specification

Synthetic Utility as a Carboxylic Acid Intermediate in Antitumor Cyclopeptide Synthesis

2-(1-Aminoalkyl)thiazole-4-carboxylic acids, a class that includes 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid, have been established as key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides [1]. The free carboxylic acid at the 4-position enables direct amide bond formation with amine-containing fragments via standard coupling reagents, a synthetic operation not directly accessible from ester-protected or 5-carboxylic acid regioisomers without additional deprotection or isomer separation steps.

Peptide coupling Antitumor cyclopeptides Thiazole-containing natural products

Recommended Research and Industrial Application Scenarios for 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (CAS 1211515-49-9)


Medicinal Chemistry: Synthesis of Thiazole-Containing Antitumor Cyclopeptide Analogs

The compound serves as a direct building block for the construction of 2-(1-aminoalkyl)thiazole-4-carboxylic acid-containing cyclopeptides, a scaffold implicated in naturally occurring antitumor agents [1]. The free carboxylic acid at the 4-position enables immediate amide coupling with peptide amine termini using standard carbodiimide or uronium-based reagents, eliminating the deprotection step required for ester-protected analogs.

Structure-Activity Relationship (SAR) Studies: Cycloalkyl Hydrophobe Optimization

Based on class-level SAR from HCV polymerase inhibitor studies demonstrating stringent cycloalkyl preference at the 2-amino position [2], this compound provides a cyclopentyl variant for systematic exploration of steric and lipophilic requirements at allosteric binding sites. Researchers can compare activity profiles against cyclohexyl, cyclopropyl, and unsubstituted amino analogs within a consistent thiazole-4-carboxylic acid core.

Heterocyclic Library Synthesis and Diversity-Oriented Derivatization

The compound offers dual functional handles: the carboxylic acid for amide/ester formation and the secondary amine for alkylation, acylation, or sulfonylation reactions. With a calculated logP of 2.25 , derivatives are expected to occupy a lipophilicity range suitable for CNS penetration assessment or membrane permeability optimization in early-stage drug discovery campaigns.

Physicochemical Property Benchmarking for Thiazole Building Block Procurement

When selecting among commercially available 2-aminothiazole-4-carboxylic acid derivatives, the established multi-vendor availability of this compound with documented purity specifications (95-97%) reduces supply chain risk. The compound's calculated logP (2.25), logD at pH 7.4 (-0.85), and PSA (49 Ų) provide a defined reference point for computational property filtering in virtual screening campaigns.

Technical Documentation Hub

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